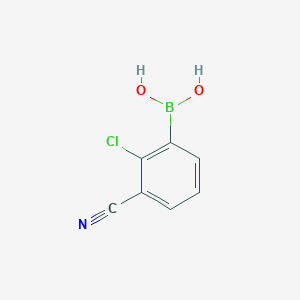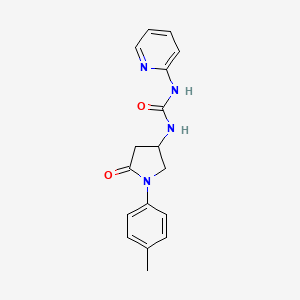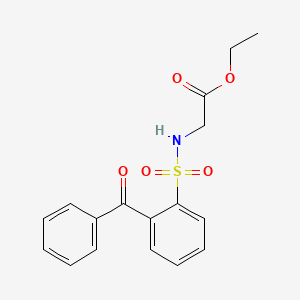
(2-Chloro-3-cyanophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-3-cyanophenyl)boronic acid is a boronic acid derivative used in various scientific research applications. It is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. This compound has been widely used in the synthesis of various organic compounds due to its unique chemical properties.
Applications De Recherche Scientifique
Catalysis in Organic Chemistry
(Hashimoto, Gálvez, & Maruoka, 2015) discussed the use of boronic acid in organic reactions, including its role as a chiral catalyst for the aza-Michael addition reaction. This application is significant for the synthesis of densely functionalized cyclohexanes, showcasing the versatility of boronic acid derivatives in organic chemistry.
Structural Analysis
(Cárdenas-Valenzuela et al., 2018) studied the crystal structure of a boronic acid derivative, focusing on the orientation of its functional groups and hydrogen bonding. This work underlines the importance of boronic acid derivatives in crystallography and structural chemistry.
Fluorescence Studies
(Geethanjali et al., 2015) explored the fluorescence quenching properties of boronic acid derivatives in alcohol environments. Their research contributes to understanding the photophysical properties of these compounds, which is crucial for developing optical materials and sensors.
Fluorescent Chemosensors
(Huang et al., 2012) reported on boronic acid sensors for detecting carbohydrates and bioactive substances. This application is pivotal for medical diagnostics and environmental monitoring, where rapid and sensitive detection is crucial.
Sensing Applications
(Lacina, Skládal, & James, 2014) reviewed the use of boronic acids in sensing applications, including biological labeling and the development of therapeutics. Their work illustrates the broad utility of boronic acids in biotechnology and clinical research.
Sugar Extraction and Purification
(Griffin & Shu, 2004) conducted research on using boronic acid extractants for purifying and concentrating sugars from hemicellulose hydrolysates. This application is particularly relevant in bioprocessing and renewable energy sectors.
Heterocyclic Boronic Acids in Organic Synthesis
(Tyrrell & Brookes, 2003) provided an overview of the synthesis and applications of heterocyclic boronic acids, highlighting their role in creating biologically active compounds and in catalysis.
Biomedical Applications
(Cambre & Sumerlin, 2011) discussed the use of boronic acid-containing polymers in various biomedical applications, such as in the treatment of diseases like HIV and cancer. This underscores the potential of boronic acid derivatives in pharmaceuticals and biomedicine.
Boronic Esters in Macrocyclic Chemistry
(Fárfan et al., 1999) described the preparation and analysis of boronic esters in macrocyclic compounds. This research is essential for developing new materials with specific chemical and physical properties.
Pharmaceutical Potential
(Yang, Gao, & Wang, 2003) reviewed the use of boronic acid compounds in pharmaceuticals, highlighting their role as enzyme inhibitors and in cancer therapy.
Diol Complexation Studies
(Brooks, Deng, & Sumerlin, 2018) investigated the binding of various boronic acids with biologically relevant diols, which is crucial for applications in sensing and materials chemistry.
Boronate Affinity Materials
(Zhang et al., 2021) developed a boron-adsorbing material with significant applications in pollution control and resource recovery.
Safety And Hazards
Propriétés
IUPAC Name |
(2-chloro-3-cyanophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEMUTRFSOHDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C#N)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-cyanophenyl)boronic acid | |
CAS RN |
2172654-66-7 |
Source


|
| Record name | (2-chloro-3-cyanophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-[2,7]naphthyridin-1-ol](/img/structure/B2735500.png)


![N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2735506.png)


![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2735510.png)






![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)